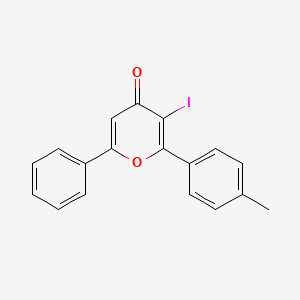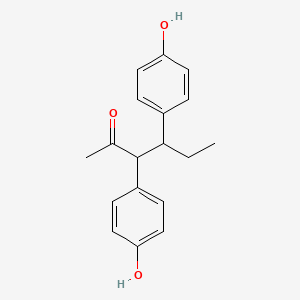
3,4-Bis(p-hydroxyphenyl)-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(p-hydroxyphenyl)-2-hexanone is a synthetic organic compound known for its phenolic structure It is characterized by the presence of two p-hydroxyphenyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(p-hydroxyphenyl)-2-hexanone can be achieved through several methods. One common approach involves the cathodic hydrodimerization of p-hydroxypropiophenone. This process typically uses a tin cathode and an electrolytic cell with a ceramic diaphragm . The reaction conditions include maintaining a controlled temperature and applying a specific voltage to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydrodimerization techniques. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(p-hydroxyphenyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for ether or ester formation, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Ethers and esters
Scientific Research Applications
3,4-Bis(p-hydroxyphenyl)-2-hexanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(p-hydroxyphenyl)-2-hexanone involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with specific enzymes and receptors, modulating biological pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dienestrol: Another stilbene estrogen with similar phenolic groups.
Diethylstilbestrol: A synthetic estrogen with a related structure.
Hexoestrol: A compound with similar applications in growth promotion and feed conversion.
Uniqueness
3,4-Bis(p-hydroxyphenyl)-2-hexanone is unique due to its specific hexanone backbone, which differentiates it from other stilbene estrogens
Properties
CAS No. |
101564-54-9 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,4-bis(4-hydroxyphenyl)hexan-2-one |
InChI |
InChI=1S/C18H20O3/c1-3-17(13-4-8-15(20)9-5-13)18(12(2)19)14-6-10-16(21)11-7-14/h4-11,17-18,20-21H,3H2,1-2H3 |
InChI Key |
HNQLJUUKIAVRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


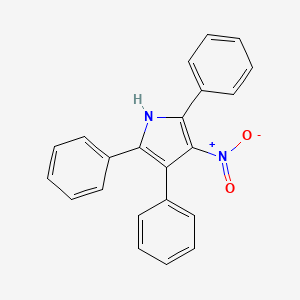

![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
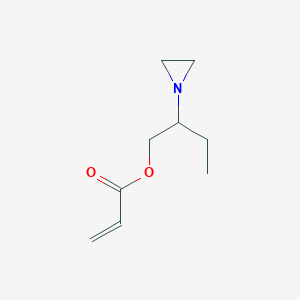

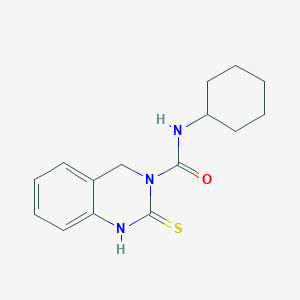
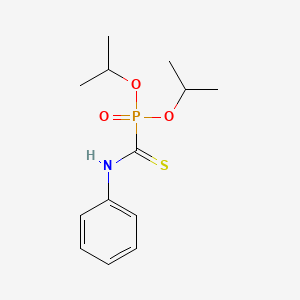

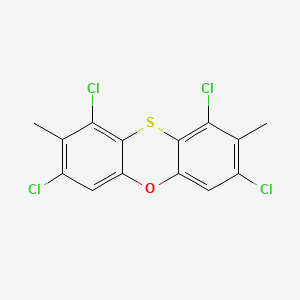

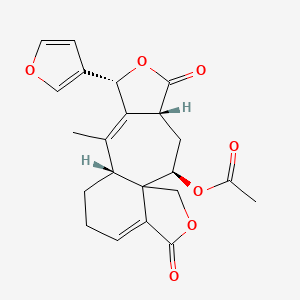
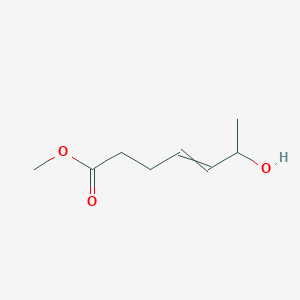
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
